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Compound of Interest

Propanenitrile, 3-[(2-
Compound Name:
hydroxyethyl)phenylamino]-

Cat. No. B1582679

An In-Depth Technical Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]-, a versatile chemical intermediate. As a Senior Application
Scientist, the following sections are structured to deliver not just data, but actionable insights
grounded in established scientific principles, focusing on the causality behind its properties and
applications.

Introduction and Significance

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known by its CAS Number 23575-
30-6, is a substituted aminopropanenitrile derivative. Its molecular structure features a
phenylamino core, a flexible ethyl-hydroxyl chain, and a terminal nitrile group. This unique
combination of functional groups makes it a valuable intermediate in organic synthesis,
particularly in the development of more complex molecules.

The hydroxyl group offers a site for esterification or etherification, the nitrile group can be
hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring is amenable to
electrophilic substitution. This trifecta of reactivity allows for diverse downstream chemical
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modifications, making it a key building block in the synthesis of various target compounds,
including those with potential pharmacological activity. Understanding its core properties is
paramount for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough characterization of its
physical and spectroscopic properties. These data points are critical for reaction planning,
purification, and structural confirmation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]-. These values are essential for predicting its behavior in
different solvent systems and reaction conditions.

Property Value Source
CAS Number 23575-30-6

Molecular Formula C11H14N20

Molecular Weight 190.24 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 170 °C at 1.5 mmHg

Density 1.107 g/cm?

Refractive Index (n2°/D) 1.564

Flash Point >230 °F (>110 °C)

XLogP3 (Predicted) 1.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor
Count
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Spectroscopic Profile

Spectroscopic data is the fingerprint of a molecule. The following are characteristic spectral
features for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.

« Infrared (IR) Spectroscopy:
o ~3400 cm~? (broad): O-H stretch from the hydroxyl group.
o ~3050 cm~1: Aromatic C-H stretch.
o ~2950 cm~1: Aliphatic C-H stretch.
o ~2250 cm~1: C=N (nitrile) stretch. This is a sharp and characteristic peak.
o ~1600, 1500 cm~t: Aromatic C=C bending.
e 1H NMR Spectroscopy (CDClIs, 400 MHz):

o 8 ~7.2-7.3 ppm (m, 2H): Aromatic protons (meta).

[¢]

0 ~6.7-6.8 ppm (m, 3H): Aromatic protons (ortho and para).

[e]

0 ~3.8 ppm (t, 2H): -CH2-OH.

o

0 ~3.6 ppm (t, 2H): Ph-N-CH2-.

[¢]

& ~3.5 ppm (t, 2H): -N-CH2-CH2-CN.

o

0 ~2.6 ppm (t, 2H): -CH2-CN.

o & ~2.0 ppm (s, 1H): -OH (can be broad and shift depending on concentration).
e 13C NMR Spectroscopy (CDClsz, 100 MHz):

o O ~147 ppm: Aromatic C (quaternary, C-N).

o 0 ~129 ppm: Aromatic C-H.
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[e]

0 ~118 ppm: Nitrile C (C=N).

o

0 ~117 ppm: Aromatic C-H.

[¢]

0 ~113 ppm: Aromatic C-H.

[¢]

0 ~60 ppm: -CH2-OH.

[e]

0 ~52 ppm: Ph-N-CH:-.

o

0 ~45 ppm: -N-CH2-CH2-CN.

[¢]

0 ~17 ppm: -CH2-CN.

Synthesis and Reaction Mechanism

The most common and efficient synthesis of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]- is via a cyanoethylation reaction. This reaction involves the
Michael addition of N-phenyl-ethanolamine to acrylonitrile.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis and purification process.
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Caption: Synthesis workflow for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
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Step-by-Step Experimental Protocol

This protocol is a self-validating system. The success of each step, from catalyst neutralization

to the final distillation, is critical for achieving high purity and yield.

Reactor Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer,
thermometer, and dropping funnel, add N-phenylethanolamine (137.18 g, 1.0 mol).

Catalyst Introduction: Add a catalytic amount of a basic catalyst, such as Triton B (40% in
methanol, 2 mL). The use of a strong base is crucial to deprotonate the amine, generating
the nucleophile required for the Michael addition.

Reactant Addition: Begin stirring and gently heat the mixture to 40°C. Add acrylonitrile (58.3
g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour. The exothermicity of the
reaction must be controlled; maintain the internal temperature below 50°C using a water bath
if necessary. The slight molar excess of acrylonitrile ensures the complete conversion of the
starting amine.

Reaction Monitoring: After the addition is complete, continue stirring at 45°C for 3-4 hours.
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting N-
phenylethanolamine is consumed.

Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the basic
catalyst by adding glacial acetic acid dropwise until the mixture is pH ~7. This step is critical
to prevent side reactions during purification.

Purification: Remove any low-boiling point volatiles (like excess acrylonitrile) under reduced
pressure using a rotary evaporator. The crude product is then purified by vacuum distillation
(e.g., at 1.5 mmHg, collecting the fraction at ~170°C) to yield Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]- as a clear, viscous liquid.

Applications in Drug Development and Organic
Synthesis

The true value of this compound lies in its utility as a versatile chemical scaffold. The distinct

functional groups allow for sequential or orthogonal chemical modifications.
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Role as a Pharmaceutical Intermediate

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- serves as a key starting material in the
synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A
primary example is its use in the synthesis of Cetirizine, a second-generation antihistamine.

The synthetic pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed

by further functionalization.

Synthetic Transformation Pathways

The diagram below outlines the primary reactive sites of the molecule and the potential

transformations relevant to drug development.
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Caption: Key synthetic transformations of the title compound.

Safety and Handling

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a chemical that requires careful
handling in a laboratory or industrial setting.

e Hazard Statements: Based on supplier safety data sheets, it is harmful if swallowed and
causes skin and serious eye irritation.
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 Precautionary Measures:

o

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.

Work in a well-ventilated area or under a chemical fume hood.

o

[¢]

Avoid contact with skin, eyes, and clothing.

[¢]

In case of contact, immediately flush the affected area with plenty of water.

[e]

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling
this compound.

Conclusion

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is more than a simple chemical; it is an
enabling tool for complex molecular design. Its well-defined physicochemical properties,
straightforward synthesis, and versatile reactivity make it an indispensable intermediate for
researchers in organic chemistry and drug development. A thorough understanding of the
principles outlined in this guide will empower scientists to leverage its full potential in their
synthetic endeavors.

« To cite this document: BenchChem. ["Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-"
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582679#propanenitrile-3-2-hydroxyethyl-
phenylamino-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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